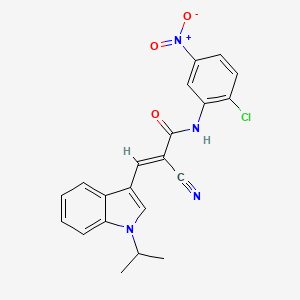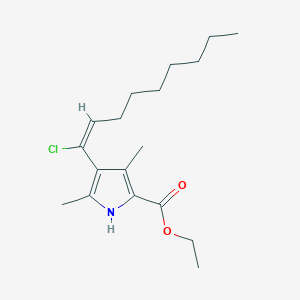
ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as K777, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development.
Mécanisme D'action
Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate acts by inhibiting the activity of the enzyme diacylglycerol kinase alpha (DGKα), which is involved in the regulation of various cellular processes including inflammation and cancer. By inhibiting DGKα, this compound can prevent the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. These effects make this compound a promising candidate for further research and development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in lab experiments is its specificity for DGKα, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis, where this compound's anti-inflammatory effects could be beneficial. Additionally, this compound's ability to induce apoptosis in cancer cells makes it a promising candidate for the development of anti-cancer therapies. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.
Applications De Recherche Scientifique
Ethyl 4-(1-chloronon-1-en-1-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
IUPAC Name |
ethyl 4-[(E)-1-chloronon-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-5-7-8-9-10-11-12-15(19)16-13(3)17(20-14(16)4)18(21)22-6-2/h12,20H,5-11H2,1-4H3/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQUKBFKJMMIA-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=C(C1=C(NC(=C1C)C(=O)OCC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C(\C1=C(NC(=C1C)C(=O)OCC)C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4658426.png)
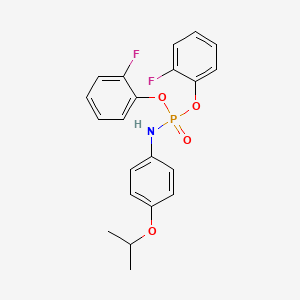
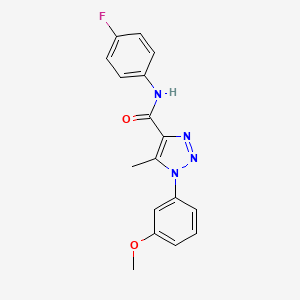
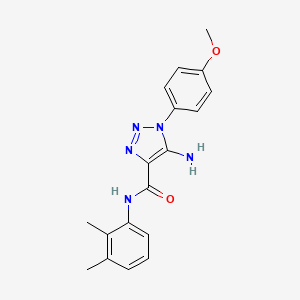
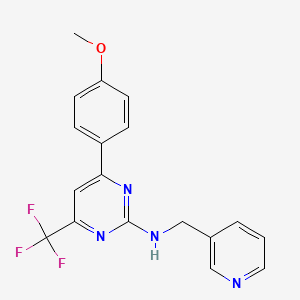
![3,4-diethoxy-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4658475.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4658479.png)

![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)
![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)

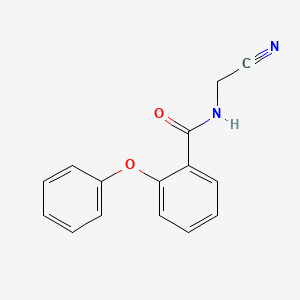
![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)
